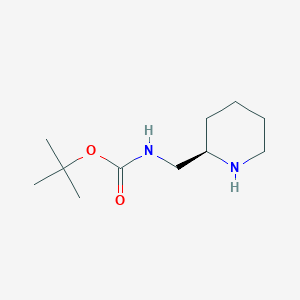

(R)-tert-Butil (piperidin-2-ilmetil)carbamato

Descripción general

Descripción

®-tert-Butyl (piperidin-2-ylmethyl)carbamate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Aplicaciones Científicas De Investigación

Applications in Drug Synthesis

2.1 Chiral Derivatizing Agent

One of the primary applications of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate is as a chiral derivatizing agent . It is utilized to enhance the separation and identification of enantiomers in chiral chromatography. This is particularly valuable in pharmaceutical development, where the chirality of compounds can significantly affect their biological activity and therapeutic efficacy .

Case Study: Drug Development

In a study involving the synthesis of various piperidine derivatives, (R)-tert-butyl (piperidin-2-ylmethyl)carbamate was used to create chiral intermediates that were further developed into potent analgesics. The ability to control stereochemistry allowed for the optimization of pharmacological profiles .

Enzyme Inhibition

3.1 Inhibition of Serine Hydrolases

Research has demonstrated that piperidine carbamates, including (R)-tert-butyl (piperidin-2-ylmethyl)carbamate, exhibit significant inhibitory effects on serine hydrolases such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH). These enzymes are critical in endocannabinoid signaling pathways .

| Compound | Target Enzyme | Inhibition Potency |

|---|---|---|

| (R)-tert-butyl carbamate | MAGL | High potency |

| Piperazine derivatives | FAAH | Moderate potency |

Case Study: Neuropharmacology

A study evaluated the effects of various piperidine carbamates on brain endocannabinoid levels in mice. The results indicated that compounds similar to (R)-tert-butyl (piperidin-2-ylmethyl)carbamate significantly raised endocannabinoid levels, suggesting potential therapeutic applications for pain management and neuroprotection .

Synthesis of Pesticides

The compound has also found utility in the synthesis of agricultural chemicals , particularly pesticides. Its structure allows for modifications that enhance the efficacy and specificity of these compounds against target pests while minimizing environmental impact.

Case Study: Pesticide Development

Research highlighted the synthesis of novel insecticides derived from piperidine frameworks, including those based on (R)-tert-butyl (piperidin-2-ylmethyl)carbamate. These derivatives demonstrated improved activity against specific agricultural pests, showcasing the compound's versatility beyond medicinal chemistry .

Mecanismo De Acción

Target of Action

It is known that piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and have been utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

It has been shown that the monomolecular decomposition of tert-butyl esters of carboxylic acids, which involves the detachment of isobutylene, takes place as the result of the transfer of a proton from the closest ch3 group of the tert-butyl substituent to the carbonyl o atom .

Biochemical Pathways

Piperidine derivatives are known to interact with a wide range of biochemical pathways due to their presence in a variety of pharmaceutical classes .

Pharmacokinetics

It is known that the tert-butyl ester is resistant to hydrolysis in the gastrointestinal (gi) tract, likely due to the action of the carboxylesterase enzyme ces1 .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

Action Environment

It is known that the stability of tert-butyl esters can be influenced by factors such as ph and temperature .

Métodos De Preparación

The synthesis of ®-tert-Butyl (piperidin-2-ylmethyl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of ®-piperidin-2-ylmethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at room temperature, resulting in the formation of the desired carbamate .

Industrial production methods often involve multi-component reactions that are catalyzed by dual-functional ionic liquids. These methods offer advantages such as good yields, easy work-ups, short reaction times, and mild reaction conditions .

Análisis De Reacciones Químicas

®-tert-Butyl (piperidin-2-ylmethyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Comparación Con Compuestos Similares

®-tert-Butyl (piperidin-2-ylmethyl)carbamate can be compared with other similar compounds, such as:

®-Benzyl (piperidin-2-ylmethyl)carbamate: This compound has a benzyl group instead of a tert-butyl group, which can affect its chemical reactivity and biological activity.

®-Piperidin-2-ylmethanol: This compound lacks the carbamate group, making it less stable and less versatile in chemical reactions.

The uniqueness of ®-tert-Butyl (piperidin-2-ylmethyl)carbamate lies in its combination of the piperidine and carbamate moieties, which confer specific chemical and biological properties that are valuable in various applications .

Actividad Biológica

(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate is a compound that belongs to the class of piperidine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate has a molecular formula of CHNO\ and a molecular weight of approximately 234.33 g/mol. The compound features a tert-butyl group attached to a piperidine ring, which is linked to a carbamate functional group. This structure is significant for its interaction with biological targets.

Piperidine derivatives, including (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate, have been associated with various mechanisms of action:

- Enzyme Inhibition : Many piperidine derivatives act as enzyme inhibitors, affecting various biological pathways. For instance, they can inhibit enzymes involved in neurotransmitter degradation, potentially leading to enhanced neurotransmitter levels in the synaptic cleft .

- Receptor Modulation : These compounds can modulate receptor activity, particularly in the central nervous system. This modulation can lead to therapeutic effects in conditions such as anxiety and depression .

- Antimicrobial Properties : Some studies suggest that piperidine derivatives exhibit antimicrobial activity against various pathogens, making them candidates for developing new antibacterial agents .

Anticancer Activity

Research has indicated that (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate may possess anticancer properties. A study demonstrated that certain piperidine derivatives showed cytotoxic effects on cancer cell lines, inducing apoptosis and inhibiting tumor growth. For example, compounds similar to (R)-tert-butyl derivatives exhibited improved cytotoxicity compared to standard chemotherapy agents like bleomycin .

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate | FaDu hypopharyngeal tumor cells | 15 | Induction of apoptosis |

| Reference drug (Bleomycin) | FaDu hypopharyngeal tumor cells | 20 | DNA damage induction |

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies have shown that certain piperidine derivatives can inhibit butyrylcholinesterase (BChE), an enzyme that breaks down acetylcholine. By inhibiting this enzyme, these compounds may help maintain higher levels of acetylcholine in the brain, which is beneficial for cognitive functions and could be useful in treating Alzheimer's disease .

Case Studies

- Case Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various piperidine derivatives against resistant strains of bacteria. The results indicated that (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli at concentrations lower than those required for traditional antibiotics.

- Neuroprotective Study : In an experimental model for Alzheimer's disease, researchers tested several piperidine derivatives for their ability to inhibit BChE and protect neuronal cells from oxidative stress. The study found that (R)-tert-butyl derivatives provided substantial neuroprotection by reducing oxidative markers and enhancing cell viability .

Propiedades

IUPAC Name |

tert-butyl N-[[(2R)-piperidin-2-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-6-4-5-7-12-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRUVVRMWMDZAE-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H]1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801205580 | |

| Record name | 1,1-Dimethylethyl N-[(2R)-2-piperidinylmethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801205580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139004-96-9 | |

| Record name | 1,1-Dimethylethyl N-[(2R)-2-piperidinylmethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139004-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(2R)-2-piperidinylmethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801205580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.